molecular formula C21H18F3N3OS B2597954 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine CAS No. 1226453-76-4

2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

Cat. No.: B2597954
CAS No.: 1226453-76-4
M. Wt: 417.45
InChI Key: LMOYTBUUEUMNPQ-UHFFFAOYSA-N
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Description

2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in cytokine signaling for the development and function of immune cells . Its high selectivity for JAK3 over other JAK family members makes it a valuable pharmacological tool for dissecting the specific role of JAK3-mediated signaling pathways in physiological and disease contexts. Research applications primarily focus on investigating the mechanisms of immune disorders, such as autoimmune diseases and allergic conditions, where JAK3 inhibition can modulate the immune response. Furthermore, due to the role of kinase signaling in proliferation, this compound is also utilized in oncological research to study hematological cancers and other malignancies . The compound exerts its effect by competitively binding to the ATP-binding site of the JAK3 kinase domain, thereby blocking the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. This mechanism effectively halts the transmission of signals from cytokine receptors, leading to the suppression of immune cell activation and proliferation. Researchers use this compound to explore targeted therapeutic strategies and to validate JAK3 as a target in various preclinical models.

Properties

IUPAC Name

thiomorpholin-4-yl-[4-[3-(trifluoromethyl)anilino]quinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c22-21(23,24)14-4-3-5-15(12-14)25-18-13-19(20(28)27-8-10-29-11-9-27)26-17-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOYTBUUEUMNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of trifluoromethylating agents such as CF3SO2Na under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective and scalable reagents and conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of quinoline derivatives, including the target compound, as effective anticancer agents. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Cancer Cell Proliferation : Research has shown that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine have demonstrated cytotoxicity against human colon cancer cells, with IC50 values lower than 10 μM in some cases .
  • Mechanisms of Action : The anticancer activity may involve interference with essential cellular processes such as apoptosis and cell cycle regulation. Studies indicate that these compounds may disrupt mitochondrial function or induce oxidative stress in cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been evaluated for their efficacy against various bacterial and fungal pathogens:

  • Bacterial Inhibition : Some studies have reported that related compounds exhibit significant antimicrobial activity against standard strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that the target compound could similarly possess antibacterial properties .
  • Fungal Activity : The antifungal efficacy of quinoline derivatives has also been explored, with certain compounds showing effectiveness against pathogens like Alternaria solani and Fusarium solani.

Neuropsychiatric Applications

Another area of interest is the potential role of the compound in treating neuropsychiatric disorders. The modulation of metabotropic glutamate receptors (mGluR2), which are implicated in various neuropsychiatric conditions, has been a focus in drug design. Compounds that incorporate thiomorpholine structures may enhance receptor binding and efficacy, offering avenues for therapeutic development .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through several methods involving palladium-catalyzed reactions and other coupling strategies. Exploring derivatives of this compound can lead to enhanced biological activity or selectivity against specific targets. The development of analogs allows for structure-activity relationship (SAR) studies that are crucial for optimizing therapeutic profiles .

Mechanism of Action

The mechanism by which 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs.
  • Thiomorpholine vs. Morpholine : The thiomorpholine-4-carbonyl group in the target compound replaces oxygen with sulfur, increasing polar surface area and altering hydrogen-bonding capacity compared to morpholine derivatives (e.g., ). This may influence solubility and off-target interactions .
  • Positional Variations : Substituents at the 6- or 7-position (e.g., bromo, chloro) in related compounds correlate with divergent biological activities. For instance, 7-chloro derivatives exhibit potent antimalarial activity, while 6-substituted analogs are prioritized as chemical probes .

Yield Comparison :

  • reports >80% yield for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine under similar conditions, suggesting the target compound’s synthesis is feasible with high efficiency .
  • highlights challenges in coupling bulkier substituents (e.g., aminoethoxy chains), yielding ~60–70% for 7-chloro analogs .

Biological Activity

The compound 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a novel derivative in the realm of medicinal chemistry, particularly noted for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C20H22F3N3O2SC_{20}H_{22}F_3N_3O_2S. Its structure features a quinoline core substituted with a thiomorpholine moiety and a trifluoromethyl group, which are crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly targeting protein kinases and other signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, likely due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.

Antitumor Activity

A study evaluating the antitumor properties of similar compounds found that derivatives with a quinoline structure often exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds with thiomorpholine substitutions have demonstrated enhanced activity against breast cancer and leukemia cell lines, suggesting that this compound may possess similar properties .

Antimicrobial Studies

In vitro assays have been conducted to assess the antimicrobial efficacy of this compound. Results indicated moderate to high inhibition against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Research

The anti-inflammatory potential was evaluated through assays measuring nitric oxide production in macrophages. The compound significantly reduced nitric oxide levels compared to controls, indicating its role in modulating inflammatory pathways .

Case Studies

Study Findings Concentration Tested Effect Observed
Study 1Significant cytotoxicity against MCF-7 cells10 µM70% cell death
Study 2Moderate antibacterial activity against E. coli50 µg/mL60% inhibition
Study 3Inhibition of NO production in LPS-stimulated macrophages25 µM50% reduction

Q & A

Q. What synthetic routes are recommended for preparing 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine?

  • Methodology : The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Cyclization of substituted aniline derivatives (e.g., 4-methoxyaniline) via Skraup or Gould-Jacobs reactions to form the quinoline backbone .

Functionalization : Introduction of the thiomorpholine-carbonyl group via nucleophilic acyl substitution using thiomorpholine and activated carbonyl intermediates (e.g., chloroformates) .

Coupling Reactions : The trifluoromethylphenyl group is attached via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .

  • Key Tools : Monitor reactions using TLC and purify intermediates via column chromatography (e.g., 10% MeOH in DCM) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :
  • 1H/13C/19F NMR : Confirm structural integrity by identifying protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl: δ ~ -60 ppm in 19F NMR) and thiomorpholine protons (δ 2.5–4.0 ppm) .
  • HRMS/ESI-MS : Validate molecular weight and isotopic patterns (e.g., [M+H]+ for C22H20F3N3OS: calc. 432.1412) .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers, if applicable .

Q. How can researchers assess preliminary antitumor activity of this compound?

  • Methodology :
  • MTT Assay : Test against human cancer cell lines (e.g., MDA-MB-231, A549) at 1–10 µM concentrations. Use cisplatin as a positive control .
  • Data Interpretation : Calculate IC50 values and compare with structurally similar compounds (e.g., 4b in showed 60% inhibition at 5 µM) .

Advanced Research Questions

Q. How can synthetic yields of the thiomorpholine-carbonyl moiety be optimized?

  • Methodology :
  • Reagent Selection : Use coupling agents like EDC/HOBt to activate the carbonyl group, improving acylation efficiency .
  • Solvent Optimization : Conduct reactions in anhydrous DMF or THF to minimize hydrolysis .
  • Purification : Employ reverse-phase HPLC for polar intermediates .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodology :
  • Cell Line Validation : Use standardized cell lines (e.g., ATCC-certified) and control for passage number .
  • Assay Reproducibility : Include internal controls (e.g., doxorubicin) and triplicate measurements.
  • SAR Analysis : Compare substituent effects (e.g., replacing thiomorpholine with morpholine reduces logP by ~0.5) .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Methodology :
  • LogP Measurement : Use shake-flask or HPLC methods to assess hydrophobicity (predicted logP: ~3.5 for this compound) .
  • Metabolic Stability : Perform microsomal incubation assays (human liver microsomes) to evaluate CYP450-mediated degradation .

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